molecular formula C2H8NaO7P2 B1588142 Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt CAS No. 29329-71-3

Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt

Cat. No. B1588142
CAS RN: 29329-71-3
M. Wt: 229.02 g/mol
InChI Key: UIFZRVHZTAYMBC-UHFFFAOYSA-N
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Description

Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt, also known as Etidronic acid, is a chemical compound with the molecular formula C2H4Na4O7P2 . It is used in various products such as cleaning products, household care items, and construction and building materials .


Molecular Structure Analysis

The molecular structure of Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt is based on structures generated from information available in ECHA’s databases . The InChI code for this compound is 1S/C2H8O7P2.4Na/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;;/q;4*+1/p-4 .


Physical And Chemical Properties Analysis

Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt has a molecular weight of 293.96 . It is a solid at room temperature .

Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis of 1-Hydroxy-1,1-bis(phosphonic acid)s :
    • A one-pot procedure for synthesizing corresponding 1-hydroxy-1,1-bis(phosphonic acid)s from carboxylic acids, illustrating efficient synthesis of compounds like alendronate or N-methyl pamidronate without additional amine protection steps (Egorov et al., 2011).

Crystal Structure Analysis

  • Sodium Coordination in Crystal Structure :

    • Analysis of sodium coordination in tetrasodium (3-((2,4-dinitrophenyl)amino)-1-hydroxy-propane-1,1-diyl)bis(phosphonate) pentahydrate, showing how organic anions coordinate with sodium counter cations and are involved in hydrogen bonds (Reiss et al., 2018).
  • Metal–Organic Frameworks :

    • The three-dimensional metal–organic framework compound prepared from Cs+ and 4,5-dicyano-1,2-phenylene)bis(phosphonic acid) based on irregular CsO8N2 coordination centers (Mendes et al., 2016).

Chemical Modification for Applications

  • Bis(phosphonate)-Building Blocks with Fluorescent Dyes :

    • Development of benzylic bis(phosphonic acids) modified with primary amine or carboxylic acid groups, useful for adsorption studies with hydroxyapatite, a model of bone tissue (David et al., 2013).
  • Synthesis and Properties of Lanthanum Complex with Neridronic Acid :

    • Study of a lanthanum complex with neridronic acid, focusing on its coordination polymer structure and potential for incorporating a variety of inorganic anions or small organic molecules (Galantsev et al., 2019).
  • Solvent-free Sonochemical Preparation of alpha-Aminophosphonates :

    • Utilizing 1-hexanesulphonic acid sodium salt for green synthesis
    of alpha-aminophosphonates, indicating an efficient and environmentally friendly synthesis method .

Hydrogen Bonding in Molecular Networks

  • Charge-Assisted Hydrogen Bonding in Phosphonate, Phosphate, and Sulfonate Salts :
    • Investigating the creation of crystalline salts composed of ions linked by networks of charge-assisted hydrogen bonds, highlighting the versatility of bis(phosphonate)s in forming structured networks (Lie et al., 2014).

Dental Material Applications

  • Photo-Polymerization of Aryl Diphosphonic Acid-Containing Dimethacrylate :

    • Development of a dental dimethacrylate monomer containing phosphonic acid functionality, suitable for use in dental composites and adhesives (Edizer & Avci, 2010).
  • Preparation and Properties of Aminium Salts :

    • Overview of the preparation methods and properties of (1-hydroxyethylidene) diphosphonic acid aminium salts, highlighting their formation and solubility characteristics (Semenov, 2021).
  • Synthesis and Adhesive Properties of Phosphonic Acid-Containing (Meth)acrylamides :

    • Synthesis of novel dental monomers containing phosphonic acid groups, demonstrating their suitability as components of dental adhesive mixtures (Altin et al., 2014).

Industrial Applications

  • Performance Evaluation of Antiscalants :

    • Examining the efficiency of phosphonates, including 1-hydroxyethane-1,1-bis(phosphonic acid), in inhibiting calcium sulfate precipitation, crucial for industrial water treatment processes (Popov et al., 2016).
  • Phosphonic Acid Preparation and Applications

    :

    • An overview of the diverse applications of phosphonic acids, including in the design of supramolecular materials, surface functionalization, and water treatment applications (Sevrain et al., 2017).
  • of Trivalent Rare Earth Metal Ions**:- Investigating the extraction behavior of trivalent rare earth metal ions using a diphosphonic acid extraction reagent, indicating its potential in rare earths separation and base metal extraction (Ohto et al., 2021).
  • Phosphorus Chemistry in Pharmaceuticals and Industrial Applications :

    • Discussing the use of bisphosphonates and phosphonate-containing polymers in various applications, including drug delivery systems and water treatment, highlighting their versatility in multiple domains (Papathanasiou et al., 2018).
  • Controlled Release of Bis(phosphonate) Pharmaceuticals :

    • Demonstrating the controlled release of etidronic acid, an important osteoporosis drug, from biodegradable polymeric matrices, crucial for drug delivery applications (Demadis et al., 2011).

Safety And Hazards

This compound is classified under the GHS07 hazard class. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt continues to be used in various applications, including cleaning products and household care items . Its future directions may include further exploration of its properties and potential uses in other fields.

properties

IUPAC Name

sodium;hydroxy-(1-hydroxy-1-phosphonoethyl)phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJHAUJMSPBJTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NaO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031599
Record name Monosodium 1-hydroxyethane-1,1-diphosphonate
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Molecular Weight

228.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Solid; [IUCLID]
Record name Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1-Hydroxyethylidene)bisphosphonic acid, sodium salt
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Product Name

Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt

CAS RN

13529-88-9, 29329-71-3
Record name Monosodium etidronate
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Record name Phosphonic acid, P,P'-(1-hydroxyethylidene)bis-, sodium salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Monosodium 1-hydroxyethane-1,1-diphosphonate
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Record name (1-hydroxyethylidene)bisphosphonic acid, sodium salt
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Record name MONOSODIUM ETIDRONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt
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